molecular formula C4H9Cl B8253760 (+)-2-Chlorobutane CAS No. 22156-91-8

(+)-2-Chlorobutane

Cat. No.: B8253760
CAS No.: 22156-91-8
M. Wt: 92.57 g/mol
InChI Key: BSPCSKHALVHRSR-BYPYZUCNSA-N
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Description

(+)-2-Chlorobutane is an organic compound with the molecular formula C₄H₉Cl. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is an important intermediate in organic synthesis and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-2-Chlorobutane can be synthesized through several methods. One common method involves the chlorination of butane. This process typically uses chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to produce a mixture of chlorinated butanes, including this compound.

Another method involves the substitution reaction of 2-butanol with hydrochloric acid (HCl). In this reaction, 2-butanol is treated with concentrated hydrochloric acid, resulting in the formation of this compound and water.

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of butane or the reaction of 2-butanol with hydrogen chloride gas. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-2-Chlorobutane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile, such as hydroxide (OH⁻), cyanide (CN⁻), or ammonia (NH₃).

    Elimination Reactions: It can undergo elimination reactions to form butenes. For example, when treated with a strong base like potassium hydroxide (KOH), this compound can form 1-butene or 2-butene.

    Oxidation Reactions: Although less common, this compound can be oxidized to form butanone or other oxidized products under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). These reactions typically occur in polar solvents like water or ethanol.

    Elimination: Strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) are used. These reactions are often carried out in alcoholic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.

Major Products

    Substitution: Products include alcohols, nitriles, and amines.

    Elimination: Products include 1-butene and 2-butene.

    Oxidation: Products include butanone and other oxidized derivatives.

Scientific Research Applications

(+)-2-Chlorobutane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and medicinal compounds.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Chemical Engineering: It is used in the study of reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of (+)-2-Chlorobutane in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. In elimination reactions, the chlorine atom is removed along with a hydrogen atom, leading to the formation of a double bond in the resulting alkene.

Comparison with Similar Compounds

(+)-2-Chlorobutane can be compared with other similar compounds, such as:

    1-Chlorobutane: Unlike this compound, 1-Chlorobutane is not chiral and has the chlorine atom attached to the terminal carbon.

    2-Bromobutane: Similar to this compound, but with a bromine atom instead of chlorine. It undergoes similar reactions but with different reactivity due to the nature of the halogen.

    2-Chloropropane: A smaller analog with one less carbon atom. It exhibits similar chemical behavior but with different physical properties.

The uniqueness of this compound lies in its chirality, which makes it an important compound in stereochemistry and chiral synthesis.

Properties

IUPAC Name

(2S)-2-chlorobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPCSKHALVHRSR-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22156-91-8
Record name 2-Chlorobutane, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022156918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CHLOROBUTANE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DV15J668O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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